

Application Notes and Protocols for AS2863619 in Mouse Models

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Compound of Interest

Compound Name: AS2863619

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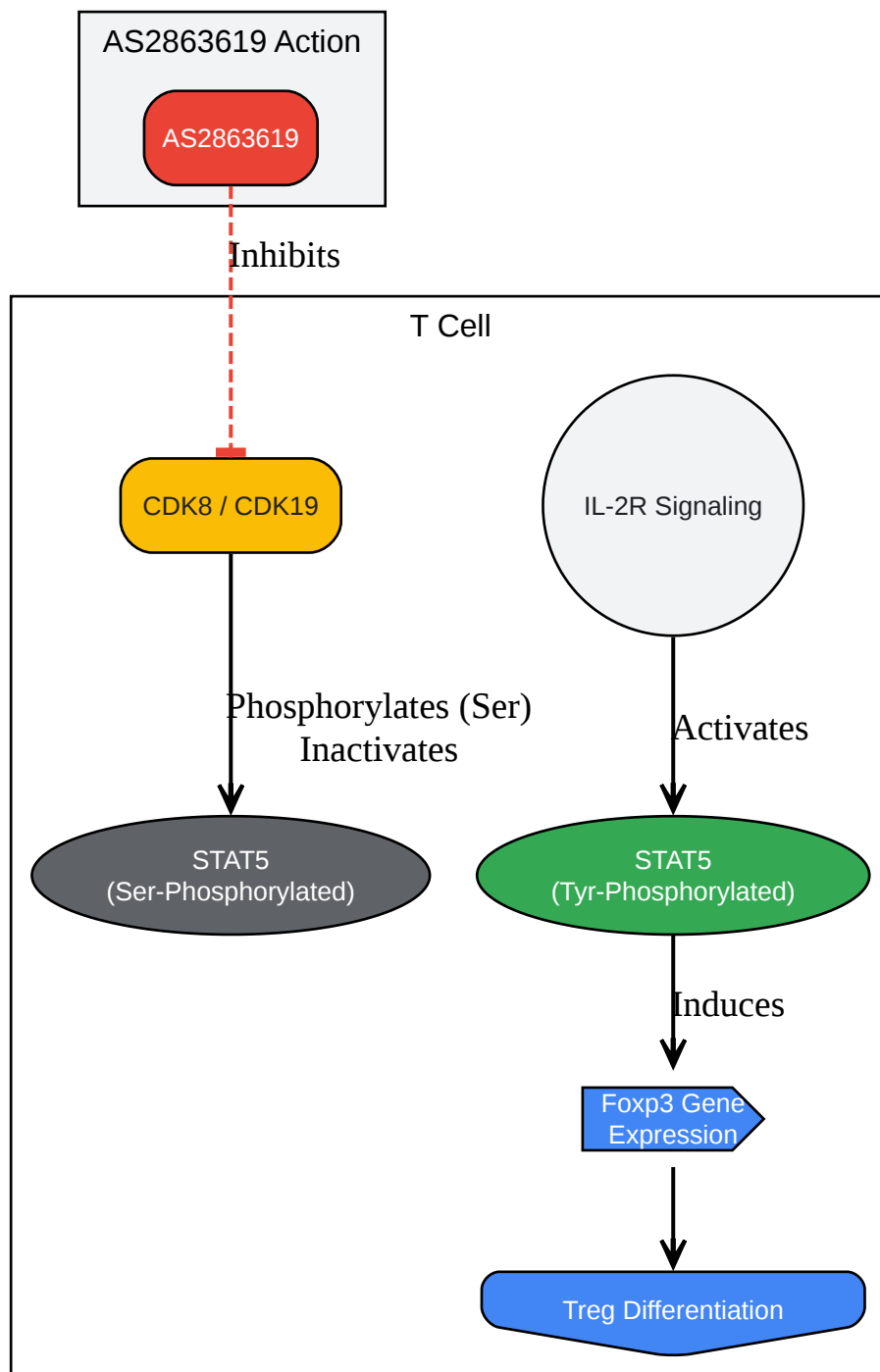
Introduction

AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.^{[1][2]} It has garnered significant interest in immunological research due to its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3), the master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, **AS2863619** enhances the activation of STAT5, a key signaling molecule that promotes the differentiation of conventional T cells into immunosuppressive Foxp3⁺ Tregs.^[1] This unique mechanism of action makes **AS2863619** a valuable tool for studying Treg biology and a potential therapeutic agent for various immune-mediated diseases. These application notes provide detailed protocols for the dosage and administration of **AS2863619** in mouse models, based on currently available data.

Mechanism of Action: CDK8/19-STAT5-Foxp3 Axis

AS2863619 exerts its biological effects by targeting the CDK8/19 kinase module, which is a component of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8 and CDK19 phosphorylate STAT5 on serine residues, which leads to the inactivation of STAT5 and subsequent repression of Foxp3 gene expression. By inhibiting CDK8 and CDK19, **AS2863619** prevents this negative regulation, leading to sustained STAT5 activation and enhanced binding to the Foxp3 gene locus, ultimately driving the expression of Foxp3 and

promoting the conversion of conventional T cells into Tregs.[2][3] This induction of Tregs by **AS2863619** has been shown to be independent of TGF- β , a canonical inducer of Tregs.[1]



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Figure 1: AS2863619 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo dosages and inhibitory concentrations of **AS2863619**.

Table 1: In Vitro Activity of **AS2863619**

Parameter	Value	Cell Type/Assay	Reference
IC ₅₀ (CDK8)	0.61 nM	Cell-free assay	[1][2]
IC ₅₀ (CDK19)	4.28 nM	Cell-free assay	[1][2]
Effective Concentration	1 µM	Mouse CD4+ T cells	[1]

Table 2: In Vivo Dosage of **AS2863619** in Mouse Models

Mouse Model	Dosage	Route of Administration	Frequency	Duration	Outcome	Reference
Contact Hypersensitivity (DNFB)	30 mg/kg	Oral	Daily	2 weeks	Reduced inflammatory response	[1]
Antigen-Specific T cell Response (DO11.10 TCR transgenic)	30 mg/kg	Oral	Not specified	Not specified	Induction of antigen-specific Foxp3+ T cells	[1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of AS2863619

This protocol describes the preparation of **AS2863619** for oral gavage in mice. Due to its low aqueous solubility, a suspension is recommended.

Materials:

- **AS2863619** powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
- Sterile water
- Microcentrifuge tubes
- Vortex mixer
- Sonicator
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Procedure:

- **Vehicle Preparation:** To prepare a 0.5% CMC-Na solution, add 0.5 g of CMC-Na to 100 mL of sterile water. Stir vigorously until the CMC-Na is fully dissolved. This may take some time and gentle heating can aid dissolution. Allow the solution to cool to room temperature before use.
- **AS2863619 Suspension Preparation:**
 - **Direct Suspension (Recommended):**

1. Calculate the required amount of **AS2863619** and vehicle for the desired concentration and number of animals. For a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 0.75 mg of **AS2863619** per mouse.
 2. Weigh the **AS2863619** powder and place it in a sterile microcentrifuge tube.
 3. Add the appropriate volume of the 0.5% CMC-Na vehicle.
 4. Vortex the mixture vigorously for 1-2 minutes.
 5. Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.
- Suspension with DMSO (Alternative):
 1. If struggling with wettability, first dissolve the **AS2863619** powder in a minimal amount of DMSO (e.g., 10-20 μ L).
 2. Add the 0.5% CMC-Na vehicle to the DMSO solution and immediately vortex vigorously to prevent precipitation.
 3. Sonicate as described above. The final concentration of DMSO should be kept low (ideally <5%).
 - Administration:
 1. Before each administration, vortex the suspension thoroughly to ensure uniformity.
 2. Gently restrain the mouse and administer the calculated volume of the **AS2863619** suspension via oral gavage using a suitable gavage needle.
 3. Administer a vehicle-only control to a separate group of mice.

Protocol 2: DNFB-Induced Contact Hypersensitivity Model

This protocol outlines the induction of contact hypersensitivity (CHS) using 2,4-dinitrofluorobenzene (DNFB) and treatment with **AS2863619**.

Materials:

- **AS2863619** suspension (prepared as in Protocol 1)
- DNFB (Sigma-Aldrich)
- Acetone
- Olive oil
- Micropipettes
- Digital calipers
- Mice (e.g., BALB/c or C57BL/6)

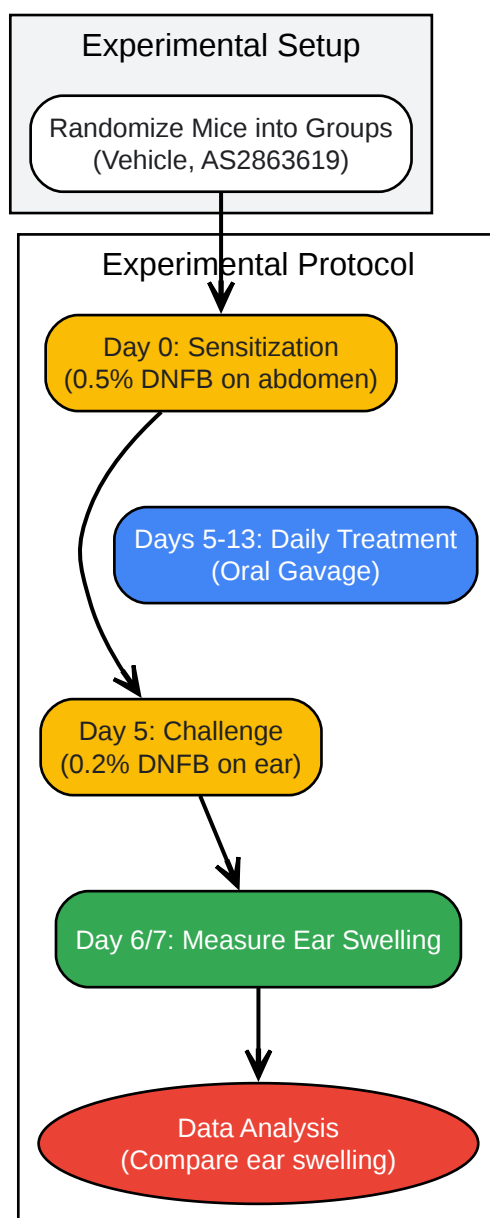
Procedure:

- Sensitization (Day 0):
 1. Prepare a 0.5% DNFB solution by dissolving DNFB in a 4:1 mixture of acetone and olive oil.
 2. Shave a small area on the abdomen of each mouse.
 3. Apply 25 μ L of the 0.5% DNFB solution to the shaved abdomen.
- Treatment (Days 5-13):
 1. Begin daily oral administration of **AS2863619** (30 mg/kg) or vehicle to the respective groups of mice.
- Challenge (Day 5):
 1. Five days after sensitization, measure the baseline thickness of both ears of each mouse using digital calipers.
 2. Prepare a 0.2% DNFB solution in a 4:1 mixture of acetone and olive oil.

3. Apply 10 μ L of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
- Measurement of Ear Swelling (Day 6-7):
 1. 24 to 48 hours after the challenge, measure the thickness of both ears again.
 2. The degree of ear swelling is calculated as the difference between the ear thickness before and after the challenge.
 3. Compare the ear swelling between the **AS2863619**-treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **AS2863619** in a mouse model of contact hypersensitivity.



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